N-(2,5-dichlorophenyl)-2-(3-oxopiperazin-2-yl)acetamide
Description
Properties
IUPAC Name |
N-(2,5-dichlorophenyl)-2-(3-oxopiperazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2N3O2/c13-7-1-2-8(14)9(5-7)17-11(18)6-10-12(19)16-4-3-15-10/h1-2,5,10,15H,3-4,6H2,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSARTSMXVGOGHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(N1)CC(=O)NC2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2,5-dichlorophenyl)-2-(3-oxopiperazin-2-yl)acetamide” typically involves the reaction of 2,5-dichloroaniline with a suitable acylating agent to form the acetamide linkage. The piperazine ring can be introduced through a nucleophilic substitution reaction. Common reagents used in these reactions include acetic anhydride, piperazine, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification using techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“N-(2,5-dichlorophenyl)-2-(3-oxopiperazin-2-yl)acetamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of “N-(2,5-dichlorophenyl)-2-(3-oxopiperazin-2-yl)acetamide” involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Conformational Effects
- 2,2-Dichloro-N-(2,5-dichlorophenyl)acetamide (25DCPDCA): Structure: Features a 2,5-dichlorophenyl group and a 2,2-dichloroacetamide. Key Differences: Lacks the 3-oxopiperazine ring. The N–H bond adopts a syn conformation relative to the 2-chloro substituent and anti to the 5-chloro group, influencing hydrogen-bonding patterns (N–H⋯O chains) .
- N-(3,5-dichlorophenyl)-2-{[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl}acetamide: Structure: Substitutes the 3-oxopiperazine with a furan-triazole-sulfanyl group. Key Differences: The triazole and sulfur atoms increase π-π stacking and metabolic stability but reduce conformational flexibility compared to the piperazinone .
Heterocyclic Modifications
- 2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide: Structure: Contains a dihydro-pyrazole ring instead of piperazinone. Key Differences: The pyrazole’s planar structure creates steric hindrance, leading to dihedral angles of 48.45° (dichlorophenyl vs. pyrazole) and 56.33° (pyrazole vs. phenyl). This contrasts with the piperazinone’s puckered ring, which may enhance solubility .
- N-(2,5-dichlorophenyl)-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide: Structure: Incorporates a triazoloquinoline-sulfanyl group. Key Differences: The bulky aromatic system (MW = 417.31 g/mol) likely reduces membrane permeability compared to the target compound’s smaller piperazinone .
Functional Group Variations
- N-(2,5-dichloro-4-hydroxyphenyl)acetamide: Structure: Hydroxyl group at the 4-position of the phenyl ring. Key Differences: The hydroxyl group improves water solubility but may increase susceptibility to oxidative metabolism compared to non-hydroxylated analogs .
- Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide): Structure: Branched alkyl groups on the amide nitrogen. Key Differences: The methoxymethyl and diethyl groups enhance lipophilicity, making alachlor a persistent herbicide, whereas the target compound’s piperazinone may favor receptor binding .
Pharmacokinetic and Physicochemical Properties
Notes:
- Chlorine substituents elevate LogP values, but the piperazinone’s polarity counterbalances this effect .
Biological Activity
N-(2,5-dichlorophenyl)-2-(3-oxopiperazin-2-yl)acetamide is a synthetic compound belonging to the acetamide family, characterized by its unique structure that includes a dichlorophenyl group and a piperazine moiety. Its molecular formula is with a molecular weight of approximately 302.15 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism of action typically involves interference with bacterial cell wall synthesis or protein synthesis pathways, which are critical for bacterial survival and replication.
Anticancer Activity
The compound has also been studied for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. For example, it may interact with enzymes involved in cell cycle regulation or apoptosis, leading to increased cell death in malignant cells while sparing normal cells.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can disrupt cellular functions.
- Receptor Interaction : It may bind to specific receptors on cell membranes, influencing signal transduction pathways that regulate cell growth and survival.
Comparative Studies
A comparative theoretical study highlighted the biological activity and chemical reactivity of dichloro-substituted acetamides, including this compound. The study utilized computational methods to predict the interactions between the compound and various biological targets, providing insights into its potential therapeutic applications .
Case Studies
Case studies involving animal models have demonstrated the efficacy of this compound in reducing tumor size in xenograft models. These studies provide evidence for its potential use as an anticancer agent and underscore the need for further clinical research .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-(2,5-dichlorophenyl)-2-(3-oxopiperazin-2-yl)acetamide, and what reaction conditions are critical for optimizing yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with coupling the dichlorophenyl group to the acetamide core via nucleophilic substitution or condensation reactions. Key steps include:
- Solvent Selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or ethanol are preferred to stabilize intermediates and enhance reaction rates .
- Purification : Column chromatography or recrystallization is critical for isolating the pure compound, as byproducts (e.g., unreacted dichlorophenyl precursors) can arise from incomplete coupling .
- Stoichiometric Control : Maintaining a 1:1 molar ratio between the dichlorophenyl amine and the activated acetamide derivative minimizes dimerization .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of This compound, and what key spectral markers should researchers focus on?
- Methodological Answer :
- NMR Spectroscopy : The -NMR spectrum should show a singlet for the acetamide carbonyl proton (~2.1–2.3 ppm) and distinct aromatic protons from the dichlorophenyl group (6.8–7.5 ppm). -NMR can confirm the 3-oxopiperazine ring carbons (160–170 ppm for carbonyl groups) .
- IR Spectroscopy : Look for N–H stretching (~3300 cm) and C=O vibrations (~1650 cm) to validate the amide bond .
- Mass Spectrometry : A molecular ion peak matching the theoretical molecular weight (e.g., ~350–360 g/mol) confirms successful synthesis .
Q. What preliminary biological screening assays are recommended to evaluate the antimicrobial potential of This compound?
- Methodological Answer :
- Disk Diffusion Assays : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains to assess broad-spectrum activity. The dichlorophenyl group may enhance membrane disruption .
- Microplate Alamar Blue Assay : Quantify minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis H37Rv, as structurally related compounds show antitubercular activity .
Advanced Research Questions
Q. How does the conformational flexibility of the 3-oxopiperazin-2-yl moiety influence the biological activity of This compound, and what computational methods can predict its bioactive conformation?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use software like GROMACS to model the compound’s flexibility in aqueous and lipid bilayer environments. The 3-oxopiperazine ring’s chair-to-boat transitions may affect binding to enzymes like enoyl-acyl carrier protein reductase (InhA) in tuberculosis .
- Docking Studies (AutoDock Vina) : Predict interactions with bacterial targets by comparing binding scores of rigid (fixed ring) vs. flexible (rotatable bonds) conformations .
Q. What strategies can resolve contradictions between in vitro and in vivo efficacy data for This compound in antimicrobial studies?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma stability and metabolic clearance using HPLC-MS. Poor in vivo activity may stem from rapid hepatic metabolism of the oxopiperazine ring .
- Proteomic Mapping : Use surface plasmon resonance (SPR) to identify off-target binding in serum proteins, which could reduce bioavailability .
Q. How do solvent choice and reaction stoichiometry impact the formation of byproducts during the synthesis of This compound, and what analytical approaches are recommended for byproduct identification?
- Methodological Answer :
- Byproduct Analysis :
- LC-MS/MS : Detect trace impurities (e.g., dimerized acetamide derivatives) with high sensitivity.
- HPLC-PDA : Resolve regioisomers formed due to competing reaction pathways in polar solvents like DMSO .
- Optimization : Reduce DMSO concentration (<10% v/v) and employ slow addition of reagents to suppress side reactions .
Q. What crystallographic techniques are suitable for resolving the hydrogen-bonding network of This compound, and how does this network influence its stability?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SHELX) : Use synchrotron radiation to determine the orientation of the dichlorophenyl group relative to the oxopiperazine ring. Related compounds show N–H⋯O hydrogen bonds that stabilize the crystal lattice .
- Thermogravimetric Analysis (TGA) : Correlate thermal decomposition events (e.g., ~200°C) with hydrogen-bond rupture observed in the crystal structure .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational predictions and experimental binding affinities for This compound?
- Methodological Answer :
- Force Field Calibration : Re-parameterize molecular mechanics force fields (e.g., AMBER) using quantum mechanical (QM) data for the dichlorophenyl moiety’s electrostatic potential .
- Isothermal Titration Calorimetry (ITC) : Validate docking scores by experimentally measuring binding enthalpies and entropies to account for solvation effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
